N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide
CAS No.: 52333-92-3
Cat. No.: VC21390170
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52333-92-3 |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26g/mol |
| IUPAC Name | N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C14H11N3O2/c1-9(18)16-11-5-2-4-10(8-11)14-17-13-12(19-14)6-3-7-15-13/h2-8H,1H3,(H,16,18) |
| Standard InChI Key | PFEZBDBBAIOTPM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Introduction
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is a synthetic organic compound characterized by its unique structural features, which include an oxazolo[4,5-b]pyridine moiety linked to a phenyl ring, and an acetamide group. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide typically involves several steps, starting from appropriate precursors such as 3-(oxazolo[4,5-b]pyridin-2-yl)aniline. The process may require specific reagents and conditions to ensure high yields and purity.
Biological Activity and Potential Applications
While specific biological activity data for N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is limited, compounds with similar structural features often exhibit significant biological activities. These include potential anti-inflammatory and anti-cancer properties, attributed to their ability to interact with various biological targets such as enzymes and receptors involved in disease pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Oxazolo[4,5-b]pyridine; acetamide group | Potential for biological activity due to heterocyclic system |
| 2-(4-chlorophenoxy)-N-[methyl-(pyridinyl)]acetamide | Chlorophenoxy group; pyridine derivative | Different biological activities due to halogen substitution |
| N-(4-fluorophenyl)-N'-(oxazolyl)urea | Fluorophenyl group; urea linkage | Potentially different therapeutic applications due to urea moiety |
Research Findings and Future Directions
Preliminary studies suggest that compounds with oxazole and pyridine rings may have promising biological activities. Further research is needed to fully explore the potential of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide and its derivatives in pharmaceutical development. This could involve detailed structure-activity relationship (SAR) studies to optimize its biological activity.
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